molecular formula C20H27ClN4O4S2 B2593659 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride CAS No. 1215680-93-5

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2593659
CAS No.: 1215680-93-5
M. Wt: 487.03
InChI Key: RWPHSLDPSGKNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN4O4S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CB1 Receptor Studies

  • Inverse Agonist at CB1 Receptors: SR141716A, a compound structurally related to the requested chemical, has been studied as an inverse agonist at human cannabinoid CB1 receptors. This research enhances the understanding of cannabinoid receptor interactions and potential therapeutic applications (Landsman et al., 1997).

Antimicrobial Activities

  • Novel Triazole Derivatives: Research on novel 1,2,4-triazole derivatives, which share some structural similarities with the requested chemical, indicates significant antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Structural Analysis

  • Synthesis of Dihydropyrimidinone Derivatives: A study on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, similar in structure to the requested chemical, adds to the knowledge of chemical synthesis and molecular structures (Bhat et al., 2018).

Analgesic and Pain Reliever Studies

  • Novel T-Type Calcium Channel Blocker: A compound structurally similar to the requested chemical, known as HYP-10, has been synthesized and shown promise as an analgesic in rat neuropathic pain models. This contributes to the understanding of pain relief mechanisms (Noh et al., 2011).

PET Imaging Agents in Parkinson's Disease

  • Synthesis of PET Imaging Agent: The synthesis of HG-10-102-01, a compound with structural similarities to the requested chemical, for potential use in PET imaging of LRRK2 enzyme in Parkinson's disease, represents a significant advancement in neuroimaging techniques (Wang et al., 2017).

Anticancer Activities

  • Triazole Analogues of Piperazine: The synthesis of novel triazole analogues of piperazine, structurally related to the requested chemical, has shown potential in exhibiting anticancer activity, contributing to the development of new cancer treatments (Nagaraj et al., 2018).

Structural and Theoretical Studies

  • Novel Bioactive Heterocycle: The synthesis and structural analysis of a bioactive heterocycle containing a morpholino moiety, similar to the requested chemical, adds valuable information on molecular interactions and stability in bioactive compounds (Prasad et al., 2018).

HIV Entry Inhibitors

  • CCR5 Receptor-Based Mechanism of Action: Research on the CCR5 receptor-based mechanism of action of novel compounds, structurally related to the requested chemical, contributes to the understanding of HIV entry inhibition, which is vital for HIV/AIDS treatment development (Watson et al., 2005).

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S2.ClH/c1-16-15-29-19(21-16)14-22-6-8-23(9-7-22)20(25)17-2-4-18(5-3-17)30(26,27)24-10-12-28-13-11-24;/h2-5,15H,6-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHSLDPSGKNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.